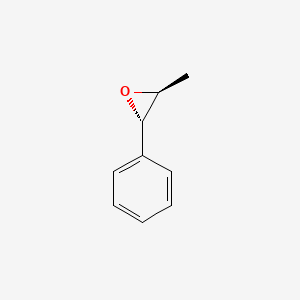
trans-beta-Methylstyrene oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-beta-Methylstyrene oxide: is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its chirality, having two stereocenters, which makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-beta-Methylstyrene oxide can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the Sharpless epoxidation method can be employed, which uses a chiral catalyst to ensure the formation of the desired enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic methods, such as those utilizing carbonyl reductase and glucose dehydrogenase, offer high stereoselectivity and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: trans-beta-Methylstyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Acidic or basic conditions can facilitate nucleophilic attack on the epoxide ring.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, trans-beta-Methylstyrene oxide is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.
Biology and Medicine: The compound has applications in the synthesis of pharmaceuticals, where its chiral nature is crucial for the activity of certain drugs. It is also used in the study of enzyme mechanisms and stereoselective reactions.
Industry: In industrial applications, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of trans-beta-Methylstyrene oxide involves its ability to undergo ring-opening reactions. The epoxide ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new bonds and products .
Comparison with Similar Compounds
(2R,3R)-2-methyl-3-phenyloxirane: The enantiomer of trans-beta-Methylstyrene oxide, differing only in the spatial arrangement of atoms.
(2S,3R)-2-methyl-3-phenyloxirane: A diastereomer with different stereochemistry at one of the carbon atoms.
(2R,3S)-2-methyl-3-phenyloxirane: Another diastereomer with different stereochemistry at one of the carbon atoms.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for stereochemical studies and applications in various fields .
Properties
CAS No. |
23355-97-7 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2S,3R)-2-methyl-3-phenyloxirane |
InChI |
InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m0/s1 |
InChI Key |
YVCOJTATJWDGEU-IONNQARKSA-N |
SMILES |
CC1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(O1)C2=CC=CC=C2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















